molecular formula C20H20N4O4S2 B11165583 2-{[(benzylsulfonyl)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

2-{[(benzylsulfonyl)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11165583
M. Wt: 444.5 g/mol
InChI Key: HEMDWECUTFWLLN-UHFFFAOYSA-N
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Description

2-{[(benzylsulfonyl)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonyl-containing heterocyclic compounds This compound is characterized by the presence of a benzylsulfonyl group, an acetyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(benzylsulfonyl)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzylsulfonyl Acetyl Intermediate: The reaction begins with the sulfonylation of benzyl chloride using sodium sulfite to form benzylsulfonyl chloride. This intermediate is then reacted with acetic anhydride to yield benzylsulfonyl acetyl chloride.

    Coupling with Thiadiazole Derivative: The benzylsulfonyl acetyl chloride is then coupled with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(benzylsulfonyl)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(benzylsulfonyl)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-{[(benzylsulfonyl)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative with antimicrobial properties.

    Benzylsulfonyl Chloride: A precursor used in the synthesis of sulfonyl-containing compounds.

    Acetyl Chloride: A common acetylating agent used in organic synthesis.

Uniqueness

2-{[(benzylsulfonyl)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its combination of a benzylsulfonyl group, an acetyl group, and a thiadiazole ring This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds

Properties

Molecular Formula

C20H20N4O4S2

Molecular Weight

444.5 g/mol

IUPAC Name

2-[(2-benzylsulfonylacetyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C20H20N4O4S2/c1-2-18-23-24-20(29-18)22-19(26)15-10-6-7-11-16(15)21-17(25)13-30(27,28)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,25)(H,22,24,26)

InChI Key

HEMDWECUTFWLLN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)CS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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